molecular formula C9H13N3OS B1268451 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 24248-69-9

2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B1268451
CAS RN: 24248-69-9
M. Wt: 211.29 g/mol
InChI Key: RKGNQBHEDRIANC-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (AMTHPC) is a small organic molecule with multiple applications in the scientific and medical fields. It was first synthesized in the 1970s and has since been studied extensively for its unique chemical and physical properties. AMTHPC has been used in various research applications due to its ability to bind to various receptors and enzymes, and its potential as an anti-inflammatory agent.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of novel heterocyclic compounds using derivatives of 2-Amino-6-methyl-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. These compounds have been synthesized for potential applications in various fields, including medicinal chemistry and materials science (Ahmed, Ameen, & Abdel-latif, 2006).

Development of Antimicrobial Agents

Several studies have focused on developing new antimicrobial agents using 2-Amino-6-methyl-tetrahydrothieno[2,3-c]pyridine-3-carboxamide and its derivatives. These studies have shown promise in creating effective compounds against various microorganisms (Bakhite, Abdel-rahman, & Al-Taifi, 2002), (Kolisnyk et al., 2015).

Antitumor Activity Research

Research has been conducted on the antiproliferative activity of thieno[2,3-b]pyridine derivatives, including 2-Amino-6-methyl-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, against various cancer cell lines. These studies contribute to the development of new anticancer drugs (Hung et al., 2014).

Research in Molecular Hybridization

Molecular hybridization approaches using derivatives of 2-Amino-6-methyl-tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been employed to develop new compounds. This research aims at discovering novel inhibitors for specific biological targets, such as Mycobacterium tuberculosis pantothenate synthetase (Samala et al., 2014).

Biochemical Analysis

Biochemical Properties

2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an antiproliferative agent that inhibits cancer cell growth by interacting with tubulin, a protein essential for cell division . The nature of these interactions involves binding to the active site of tubulin, thereby preventing its polymerization and disrupting the mitotic spindle formation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting cell proliferation, particularly in cancer cells . This compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to downregulate the expression of genes involved in cell cycle progression and upregulate genes associated with apoptosis, leading to programmed cell death in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This inhibition leads to cell cycle arrest at the G2/M phase, preventing cells from undergoing mitosis. Additionally, this compound can induce apoptosis by activating caspases, a family of proteases involved in the execution of cell death.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability and retains its antiproliferative activity . Prolonged exposure can lead to degradation, reducing its efficacy. Long-term studies have shown that continuous treatment with this compound can result in sustained inhibition of cancer cell growth and induction of apoptosis.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism . This interaction can affect metabolic flux and alter metabolite levels, influencing the overall pharmacokinetics of the compound. Understanding these pathways is crucial for optimizing its therapeutic use and predicting potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to target sites, enhancing its efficacy. Additionally, the compound’s ability to accumulate in certain tissues can influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the microtubules is essential for its role in inhibiting tubulin polymerization and disrupting mitotic spindle formation.

properties

IUPAC Name

2-amino-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-12-3-2-5-6(4-12)14-9(11)7(5)8(10)13/h2-4,11H2,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGNQBHEDRIANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346298
Record name 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24248-69-9
Record name 2-Amino-4,5,6,7-tetrahydro-6-methylthieno[2,3-c]pyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24248-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Reactant of Route 6
2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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